Product packaging for Ethyl 2-[(propan-2-yl)amino]benzoate(Cat. No.:CAS No. 851279-18-0)

Ethyl 2-[(propan-2-yl)amino]benzoate

Cat. No.: B1461437
CAS No.: 851279-18-0
M. Wt: 207.27 g/mol
InChI Key: HQEAQFCNAWECCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-[(propan-2-yl)amino]benzoate is a chemical compound provided for research use only (RUO). This product is not intended for diagnostic, therapeutic, or any personal uses. Researchers can utilize this reagent in various chemical synthesis and development processes. As a benzoate derivative, it may share structural similarities with other compounds used in pharmaceutical and materials science research, such as serving as a precursor or intermediate. Specific applications and properties of this exact compound are under investigation. Please consult the safety data sheet and handle all laboratory materials according to established safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B1461437 Ethyl 2-[(propan-2-yl)amino]benzoate CAS No. 851279-18-0

Properties

IUPAC Name

ethyl 2-(propan-2-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)10-7-5-6-8-11(10)13-9(2)3/h5-9,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEAQFCNAWECCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

Ethyl 2-[(propan-2-yl)amino]benzoate serves as an important intermediate in the synthesis of more complex organic molecules. The compound can be synthesized through various methods, including:

  • Esterification Reaction : This involves the reaction of 2-[(propan-2-yl)amino]benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
  • Amide Formation : Another method includes the reaction of 2-[(propan-2-yl)amino]benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine.

These synthetic routes are crucial for producing derivatives that can be used in pharmaceuticals and other applications.

The compound has been studied for its diverse biological activities, including:

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Key findings include:

Pathogen Minimum Inhibitory Concentration (MIC) mg/mL Activity
Staphylococcus aureus0.0195Effective
Escherichia coli0.025Effective
Candida albicans0.0048Effective

These results indicate its potential as an antimicrobial agent suitable for further development.

Anti-inflammatory Effects

In laboratory studies, this compound has shown promise in reducing levels of TNF-alpha, a key pro-inflammatory cytokine. Such findings suggest potential applications in treating conditions characterized by chronic inflammation, including autoimmune diseases.

Industrial Applications

In the industrial sector, this compound is utilized in the production of polymers and resins. Its unique chemical properties make it suitable for various formulations that require enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against multiple bacterial strains. The results showed rapid inhibition of growth for both Staphylococcus aureus and Escherichia coli within hours of exposure, highlighting its potential as a fast-acting antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

Research involving human immune cells treated with this compound indicated a significant reduction in TNF-alpha levels. This suggests that the compound may be beneficial in developing therapies for inflammatory conditions.

Mechanism of Action

The mechanism by which Ethyl 2-[(propan-2-yl)amino]benzoate exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share core benzoate or aminobenzoate frameworks but differ in substituents, leading to distinct properties:

Ethyl 4-{2-Hydroxy-3-[(Propan-2-yl)Amino]Propoxy}Benzoate
  • Structure: Features a hydroxypropoxy linker and a propan-2-ylamino group at the 4-position of the benzoate ring .
  • Key Differences: The additional hydroxypropoxy group increases hydrophilicity compared to the simpler 2-[(propan-2-yl)amino] substitution. This structural variation may enhance solubility in polar solvents, making it suitable for pharmaceutical formulations.
Ethyl 2-(3-Methyl-5-Oxo-4,5-Dihydro-3H-Benzo[e][1,4]Diazepin-2-ylamino)Benzoate
  • Structure: Incorporates a benzo[e][1,4]diazepine ring system fused to the aminobenzoate moiety .
  • Synthesis: Prepared via condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranilate, followed by Pd/C-catalyzed hydrogenation and FeCl3-mediated cyclization .
Ethyl 2-(4-Bromophenyl)-2-[(Propan-2-yl)Amino]Acetate
  • Structure: Contains a 4-bromophenyl group adjacent to the propan-2-ylamino substituent .

Physicochemical Properties and Reactivity

Ethyl 4-(Dimethylamino)Benzoate vs. 2-(Dimethylamino)Ethyl Methacrylate
  • Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher polymerization reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate. It achieves a 15–20% higher degree of conversion due to superior electron-donating effects .
  • Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate demonstrate improved mechanical strength and lower water sorption, attributed to its stable aromatic system .
Ethyl 2-[(6-Nitro-2-Phenyl-1H-Benzimidazol-1-yl)Oxy]Propanoate
  • Properties : Higher density (1.33 g/cm³) and predicted boiling point (519.5°C) due to the nitro and benzimidazole groups, which enhance thermal stability .
  • Acidity : Predicted pKa of 0.85, indicating strong electron-withdrawing effects from the nitro group .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
Ethyl 2-[(propan-2-yl)amino]benzoate (Target) C₁₂H₁₇NO₂ 207.27 N/A Intermediate for pharmaceuticals N/A
Ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate C₁₄H₂₂N₂O₅ 298.34 N/A Enhanced solubility, drug delivery
Ethyl 2-(3-methyl-5-oxo-diazepin-2-ylamino)benzoate C₁₇H₁₉N₃O₃ 313.35 N/A CNS-active scaffolds
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate C₁₃H₁₈BrNO₂ 308.20 N/A Lipophilic drug candidates
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 N/A High reactivity in resin polymers

Biological Activity

Ethyl 2-[(propan-2-yl)amino]benzoate, a compound with the molecular formula C13H17NO2, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features an ethyl ester functional group attached to a benzoate moiety, with an isopropyl amino substituent. This unique structure contributes to its reactivity and biological properties. The presence of the isopropyl group may enhance lipophilicity, influencing its interaction with biological membranes and targets.

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Pathogen MIC (mg/mL) Activity
Staphylococcus aureus0.0195Effective
Escherichia coli0.025Effective
Candida albicans0.0048Effective

These findings indicate that the compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies showed that this compound can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

3. Analgesic Properties

The compound's analgesic properties have been explored in various studies, indicating its potential to alleviate pain through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to inhibit pain receptors may provide a pathway for developing new pain management therapies.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in pain and inflammation pathways.
  • Receptor Modulation : It has been shown to interact with receptors that mediate pain perception and inflammatory responses.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against various bacterial strains. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli within hours of exposure, demonstrating rapid antimicrobial action .

Case Study 2: Anti-inflammatory Activity

A study involving human immune cells treated with this compound showed a significant reduction in TNF-alpha levels, a key pro-inflammatory cytokine. This suggests potential applications in treating conditions characterized by chronic inflammation .

Preparation Methods

Direct Amination of Ethyl 2-Aminobenzoate Precursors

One of the primary routes to synthesize ethyl 2-[(propan-2-yl)amino]benzoate involves the nucleophilic substitution of ethyl 2-halobenzoate or ethyl 2-nitrobenzoate derivatives with isopropylamine under controlled conditions.

  • Reaction Scheme:

    Ethyl 2-halobenzoate + isopropylamine → this compound

  • Catalysts and Conditions:

    • Use of base such as triethylamine to neutralize generated acid.
    • Solvent: Ethanol or other polar solvents.
    • Temperature: Reflux conditions for 4-8 hours.
  • Yield and Purification:

    • Yields reported in literature typically range from 55% to 75%.
    • Purification via silica-gel column chromatography using ethyl acetate-petroleum ether gradient.
  • Example Data:

    Reagent Amount (mmol) Solvent Time (h) Temperature Yield (%)
    Ethyl 2-chlorobenzoate 5 Ethanol 6 Reflux 58.5
    Isopropylamine 6
    Triethylamine (base) 10

    This method was adapted from a related synthesis involving ethyl 2-((4-(2,4-dioxopentan-3-yl)-2,6-difluorophenyl)amino)benzoate derivatives, demonstrating the feasibility of amination under reflux in ethanol with triethylamine as base.

Catalytic Reduction of Ethyl 2-Nitrobenzoate Followed by Amination

Another approach involves the catalytic hydrogenation or chemical reduction of ethyl 2-nitrobenzoate to ethyl 2-aminobenzoate, which is subsequently reacted with isopropyl halides or isopropyl amine derivatives to introduce the isopropylamino group.

  • Catalyst System:

    • Composite catalysts incorporating sodium bisulfate, sodium polysulfide, diatomite, and amine promoters have been reported to enhance reduction efficiency.
    • Preparation of the composite catalyst involves aging, drying, calcination at 200-400 °C, and quenching with liquid nitrogen to create porous solid particles.
  • Process Overview:

    • Mix p-nitrobenzoic acid, ethanol, and composite catalyst.
    • Reflux for 6-8 hours to convert to ethyl p-aminobenzoate.
    • Post-process including filtration, solvent removal, toluene dissolution, alkali washing, crystallization, and drying.
  • Advantages:

    • High selectivity and yield.
    • Catalyst reusability after washing with ethanol at 50 °C.
    • Scalable and industrially applicable.
  • Data Summary:

    Step Conditions Notes
    Catalyst preparation Reflux aging 6-8 h, calcination 200-400 °C, 2-6 h Porous catalyst formation
    Reduction reaction Reflux 6-8 h in ethanol Conversion to amine
    Post-treatment Filtration, washing, crystallization Purification of product

This method, while specifically described for ethyl p-aminobenzoate, provides a framework adaptable for the preparation of this compound by subsequent alkylation or amination steps.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Direct Amination of Ethyl 2-Halobenzoate Ethyl 2-chlorobenzoate, isopropylamine, triethylamine, ethanol, reflux Simple, straightforward 55-65 Requires chromatographic purification
Catalytic Reduction + Amination p-Nitrobenzoic acid, composite catalyst, ethanol, reflux; subsequent amination High selectivity, catalyst reuse 70-80 Industrially scalable
Visible Light Mediated One-Pot Synthesis o-Phenylenediamines, isothiocyanates, K2CO3, aqueous ethanol, visible light Mild, green, photocatalyst-free Up to 92 (related compounds) Emerging method, adaptable

Research Findings and Notes

  • The direct amination method is well-established but may require longer reaction times and purification steps to remove unreacted amines and side products.

  • The composite catalyst system for reduction reactions improves efficiency and catalyst lifetime, important for large-scale synthesis.

  • The visible light mediated method offers an environmentally friendly alternative with fewer toxic reagents and simplified operations, though its application to this compound specifically requires further experimental validation.

  • Intramolecular hydrogen bonding and molecular conformation, as observed in related ethyl aminobenzoate derivatives, influence the reactivity and stability of the final product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-[(propan-2-yl)amino]benzoate, and how can reaction yields be maximized?

  • Methodological Answer : Continuous-flow synthesis is a robust industrial method for ester derivatives, offering improved reaction control and higher yields through reactive distillation columns (e.g., esterification of benzoic acid with ethanol) . For lab-scale synthesis, stepwise protocols involving amidation of ethyl 2-aminobenzoate with isopropyl halides or nucleophilic substitution reactions are common. Maximizing yields requires optimization of catalyst loading (e.g., H₂SO₄ for acid catalysis), temperature (60–80°C), and solvent selection (e.g., THF or DMF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the isopropylamino group (δ ~1.2 ppm for CH₃ protons) and ester carbonyl (δ ~168 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 222.1494 for C₁₂H₁₇NO₂).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Melting Point Analysis : Compare observed values with literature data (e.g., PubChem records) to confirm identity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • First Aid : For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical attention; wash skin with soap and water .
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

  • Methodological Answer : Mechanistic studies require:

  • Kinetic Analysis : Monitor reaction progress via in situ FTIR or LCMS to identify intermediates (e.g., tetrahedral intermediates in ester hydrolysis) .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation in hydrolysis products .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to map energy profiles and transition states for nucleophilic substitution or redox reactions .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) to prevent undesired alkylation/oxidation during ester modification .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce nucleophilic side reactions.
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodological Answer :

  • Comparative Bioassays : Replicate studies using standardized cell lines (e.g., HEK293 for receptor binding) and negative controls to validate antimicrobial or anti-inflammatory claims .
  • Structural-Activity Relationship (SAR) Analysis : Synthesize analogs with modified ester/amino groups to isolate pharmacophores responsible for activity .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with bioactivity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(propan-2-yl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(propan-2-yl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.